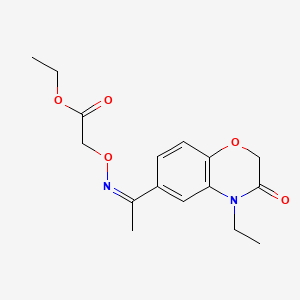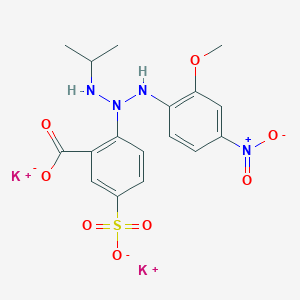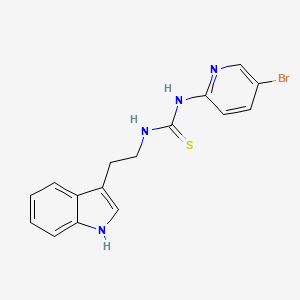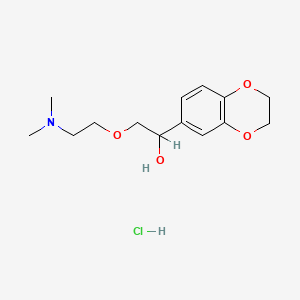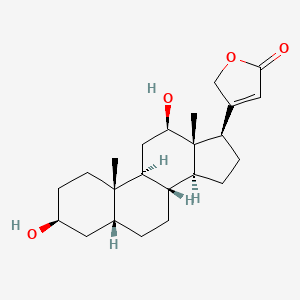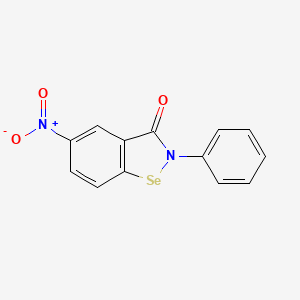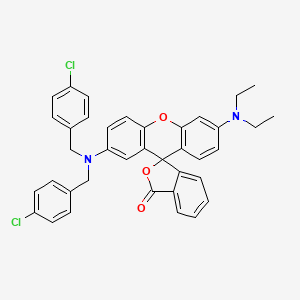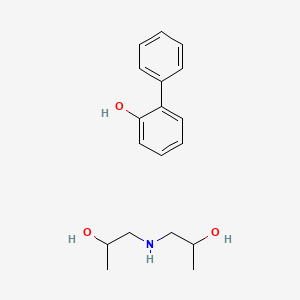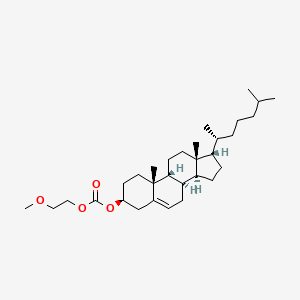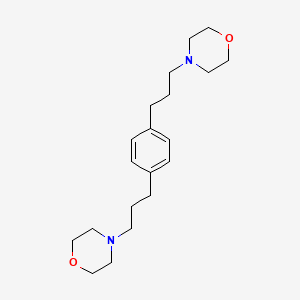
1,2-Dimethylpropyl methylphosphonofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethylpropyl methylphosphonofluoridate is a chemical compound known for its use in various scientific research applications. It is a type of organophosphorus compound, which is often studied for its potential effects and interactions in biological systems .
Preparation Methods
The synthesis of 1,2-Dimethylpropyl methylphosphonofluoridate involves several steps. One common method includes the reaction of 1,2-dimethylpropyl alcohol with methylphosphonofluoridate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1,2-Dimethylpropyl methylphosphonofluoridate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphonates or phosphines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Dimethylpropyl methylphosphonofluoridate is widely used in scientific research, particularly in the fields of chemistry and biology. It is often used as a model compound to study the behavior of organophosphorus compounds in biological systems. In medicine, it is studied for its potential effects on enzyme inhibition and interaction with biological molecules . Industrially, it may be used in the synthesis of other organophosphorus compounds and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of 1,2-Dimethylpropyl methylphosphonofluoridate involves its interaction with specific molecular targets, such as enzymes. It can inhibit the activity of certain enzymes by forming a covalent bond with the active site, leading to the disruption of normal enzymatic functions. This inhibition can affect various biochemical pathways and processes within the organism .
Comparison with Similar Compounds
1,2-Dimethylpropyl methylphosphonofluoridate can be compared with other similar organophosphorus compounds, such as:
Sarin (isopropyl methylphosphonofluoridate): Known for its use as a nerve agent, sarin has a similar structure but different alkyl groups.
Soman (pinacolyl methylphosphonofluoridate): Another nerve agent with a different alkyl group, soman has distinct chemical and biological properties.
The uniqueness of this compound lies in its specific alkyl group, which influences its reactivity and interactions with biological molecules .
Properties
CAS No. |
6154-51-4 |
|---|---|
Molecular Formula |
C6H14FO2P |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-[fluoro(methyl)phosphoryl]oxy-3-methylbutane |
InChI |
InChI=1S/C6H14FO2P/c1-5(2)6(3)9-10(4,7)8/h5-6H,1-4H3 |
InChI Key |
RFAGRLGIBLCCNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)OP(=O)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


